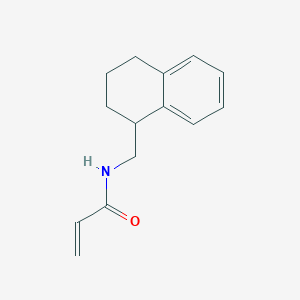

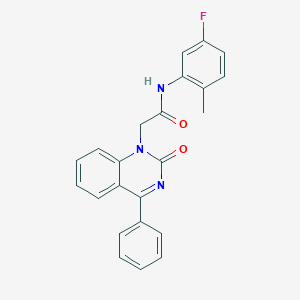

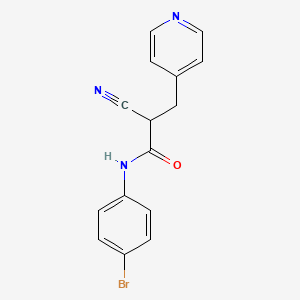

6-(4-fluorophenyl)-3-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(4-fluorophenyl)-3-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their biological relevance and potential therapeutic applications. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of related fluorinated polyimides was achieved through a nucleophilic substitution reaction followed by catalytic reduction, as described in the synthesis of a novel bis(ether amine) monomer . Similarly, the synthesis of other pyrimidine derivatives, such as the 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, involved a two-step process starting from 4-fluoro-3-methyl acetophenone . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. Quantum chemical insights into the molecular structure and interactions of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been obtained using density functional theory (DFT) methods . These studies often include natural bond orbital (NBO) analysis and spectroscopic techniques to understand the electronic structure and intermolecular interactions, which are essential for the biological activity of the compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the pyrimidine ring. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the fluorine atom in the 4-position of the phenyl ring . The antimicrobial activity of some pyrimidine derivatives has been linked to their chemical reactivity, as seen in the synthesis and biological evaluation of substituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, moisture absorption, and dielectric constants, are important for their practical applications. For example, fluorinated polyimides derived from pyrimidine-based monomers exhibit low moisture absorption and low dielectric constants, making them suitable for electronic applications . The thermal stability of these compounds is also a critical parameter, with decomposition temperatures often above 500°C . These properties are determined by the molecular structure and substituents on the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Thermodynamic Studies and Synthesis

Research on pyrimidine derivatives, including those structurally related to 6-(4-fluorophenyl)-3-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one, has revealed insights into their dissociation constants and thermodynamic parameters. The dissociation constants of such compounds have been studied in mixed solvents at different temperatures, providing valuable data on their stability and reactivity. These studies contribute to the understanding of the compounds' behavior in various conditions, aiding in the development of new materials and pharmaceuticals (Bhesaniya & Baluja, 2014).

Optical and Charge Transport Properties

Another area of interest is the investigation of charge transport and optical properties of naphthalene and pyrimidine derivatives. Research has demonstrated that structural modifications can significantly impact these materials' electronic characteristics, suggesting their potential in semiconductor and optoelectronic applications. Such studies explore the materials' potential for use in devices like organic light-emitting diodes (OLEDs) and solar cells, highlighting the importance of molecular design in developing new electronic materials (Zhang et al., 2014).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of pyrimidine have been explored for their potential as dual cholinesterase and amyloid-β (Aβ) aggregation inhibitors. These compounds are of particular interest for their potential therapeutic applications in treating Alzheimer's disease. By targeting multiple pathological routes in Alzheimer's, these compounds offer a promising avenue for developing more effective treatments (Mohamed, Yeung, & Rao, 2011).

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-3-(naphthalen-1-ylmethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O/c22-18-10-8-16(9-11-18)20-12-21(25)24(14-23-20)13-17-6-3-5-15-4-1-2-7-19(15)17/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEQXBMQAFJUAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=NC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)

![2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2525190.png)

![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)

![Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B2525203.png)